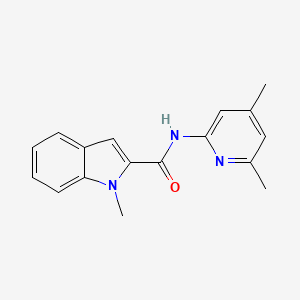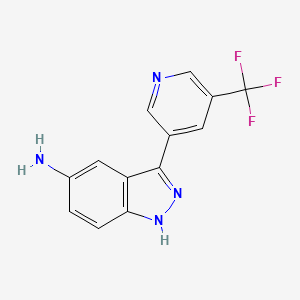
3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an indazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine precursor. One common method involves the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide (DMF) at elevated temperatures to yield 5-chloro-2,3-difluoropyridine . This intermediate can then be further functionalized to introduce the trifluoromethyl group and subsequently coupled with an indazole derivative through Suzuki-Miyaura cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, such as palladium-based catalysts, and the selection of appropriate solvents and reaction temperatures to facilitate the coupling reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mecanismo De Acción
The mechanism of action of 3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
5-(trifluoromethyl)pyridin-3-ylboronic acid: Shares the trifluoromethylpyridine moiety but differs in the functional group attached to the pyridine ring.
Trifluoromethyl-substituted pyrazoles: Similar in having a trifluoromethyl group but with a different heterocyclic core.
Uniqueness
3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine is unique due to the combination of the trifluoromethyl group and the indazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1356088-08-8 |
|---|---|
Fórmula molecular |
C13H9F3N4 |
Peso molecular |
278.23 g/mol |
Nombre IUPAC |
3-[5-(trifluoromethyl)pyridin-3-yl]-1H-indazol-5-amine |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)8-3-7(5-18-6-8)12-10-4-9(17)1-2-11(10)19-20-12/h1-6H,17H2,(H,19,20) |
Clave InChI |
SWDDXZCXMPHNHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)C(=NN2)C3=CC(=CN=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)

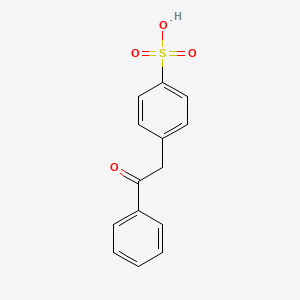

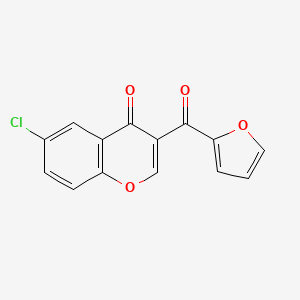

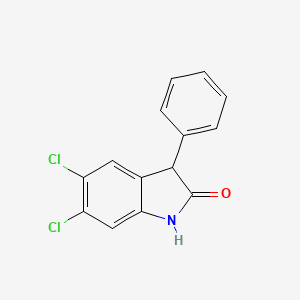
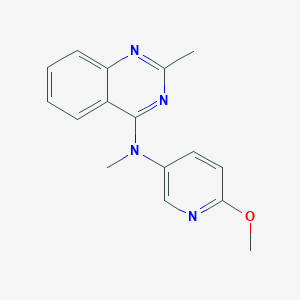

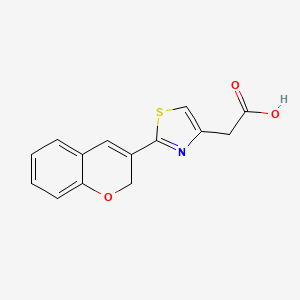
![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)

![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)
